(R)(-)-alpha-Methylhistamine dihydrochloride, also known as (R)-1-(1H-imidazol-4-yl)propan-2-amine dihydrochloride, is a synthetic organic compound that acts as a potent agonist for the histamine H3 receptor. This compound is characterized by its specific stereochemistry, which contributes to its biological activity. The compound is classified under the category of histamine analogs and is primarily studied for its pharmacological properties.
The chemical structure of (R)(-)-alpha-Methylhistamine dihydrochloride can be represented by the molecular formula with a molecular weight of approximately 198.09 g/mol. It is categorized as a synthetic organic compound and is recognized in various chemical databases, including PubChem and ChEMBL, where it is assigned Ligand ID 1236 . The compound is typically sourced from chemical suppliers and is utilized in research settings focused on histamine receptors.
The synthesis of (R)(-)-alpha-Methylhistamine dihydrochloride can be achieved through various methods, primarily involving the decarboxylation of histidine. A notable approach includes the use of cyclohexenone as a catalyst for this reaction, which has been reported to yield high purity products .
The molecular structure of (R)(-)-alpha-Methylhistamine dihydrochloride features an imidazole ring and an ethylamine side chain. Its stereochemistry plays a crucial role in its interaction with histamine receptors.
(R)(-)-alpha-Methylhistamine dihydrochloride participates in various chemical reactions primarily involving receptor binding and agonistic activity at histamine receptors. Its primary reaction mechanism involves activating the H3 receptor, which modulates neurotransmitter release in the central nervous system.
The compound exhibits a high affinity for H3 receptors, with a dissociation constant (K_D) reported at approximately 50.3 nM, indicating its potency . Additionally, it shows selectivity over other histamine receptors, such as H4 receptors.
The mechanism of action for (R)(-)-alpha-Methylhistamine dihydrochloride involves its binding to the H3 receptor subtype. Upon binding, it triggers intracellular signaling pathways that result in the inhibition of neurotransmitter release, particularly histamine synthesis and release from presynaptic neurons.
The activation of H3 receptors by this compound leads to various physiological effects, including modulation of sleep-wake cycles and appetite regulation. The selective nature of (R)(-)-alpha-Methylhistamine dihydrochloride makes it a valuable tool in studying these pathways .
(R)(-)-alpha-Methylhistamine dihydrochloride appears as a white to off-white solid. It is hygroscopic and must be handled under controlled conditions to prevent moisture absorption.
Relevant analyses indicate that this compound should be handled with caution due to its potential irritant properties .
(R)(-)-alpha-Methylhistamine dihydrochloride has significant applications in scientific research, particularly in pharmacology and neurobiology. Its role as a potent H3 receptor agonist makes it essential for studies related to:
(R)(-)-α-Methylhistamine dihydrochloride (RAMH) is a prototypical imidazole-containing histamine receptor agonist engineered for enhanced selectivity toward the histamine H₃ receptor (H₃R) subtype. Its chiral (R)-enantiomer configuration is critical for high-affinity binding, with a reported Kd of 50.3 nM for human H₃ receptors, as determined via radioligand displacement assays using [³H]N-α-methylhistamine [6] [9]. RAMH exhibits >200-fold selectivity for H₃R over H₄ receptors (H₄R) and minimal affinity for H₁ or H₂ receptors (pKi = 4.8 and <3.5, respectively) [9].
At H₄Rs, RAMH shows only weak partial agonism (≤20% efficacy relative to histamine), confirming its utility as a selective H₃R probe [9].This divergence is attributed to structural variations in the orthosteric binding pockets of H₃R and H₄R, particularly within transmembrane domains (TMDs) 3 and 5, which discriminate RAMH’s methylated side chain [7].
RAMH’s pharmacophore includes three key elements:
| Receptor Type | Kd/Ki (nM) | Selectivity Ratio (vs. H₃R) | Functional Activity |
|---|---|---|---|
| H₃ (Human) | 50.3 [9] | 1.0 (Reference) | Full agonist |
| H₄ (Human) | >10,000 [9] | >200 | Weak partial agonist |
| H₁ (Human) | ~158,000 [9] | >3,000 | Inactive |
| H₂ (Human) | >316,000 [9] | >6,000 | Inactive |
H₃ receptors are constitutively active Gᵢ/Gₒ-coupled receptors that modulate neurotransmission via multiple pathways. RAMH stabilizes H₃R conformations favoring G-protein activation and subsequent effector regulation.
Regulation of MAPK/ERK: Prolonged RAMH exposure (≥30 min) activates ERK1/2 via Gβγ-PI3K pathways, influencing gene transcription [8].Synaptosome studies confirm RAMH (1 μM) suppresses K⁺-evoked glutamate release in rat striatum by 40%—an effect blocked by pertussis toxin, confirming Gᵢ/Gₒ-dependence [4] [7].
H₃Rs exhibit constitutive activity (agonist-independent signaling) in native tissues. RAMH suppresses this baseline activity, acting as a "neutral agonist" in systems with low constitutive activity [8]. However, in models with high intrinsic H₃R activity (e.g., overexpressing cells):
Inverse agonists (e.g., thioperamide, GSK189254) displace RAMH and suppress constitutive signaling below baseline (e.g., ID₅₀ = 0.17 mg/kg for GSK189254 in cortical binding) [5] [8].This ligand-directed efficacy highlights H₃R’s protean agonism, where RAMH’s effects depend on receptor expression density and cellular context [6].
Table 2: H₃R-Mediated Signaling Pathways Modulated by RAMH
| Signaling Pathway | RAMH Effect | Mechanism | Functional Outcome |
|---|---|---|---|
| cAMP reduction | ↓ 60–80% [3] [8] | Gαᵢ-mediated AC inhibition | Reduced neuronal excitability |
| K⁺ channel activation | ↑ GIRK currents [3] | Gβγ direct gating | Membrane hyperpolarization |
| ERK1/2 phosphorylation | ↑ 2–3 fold [8] | Gβγ-PI3K-PKC cascade | Gene transcription regulation |
| Ca²⁺ mobilization | Context-dependent [7] | PLCβ activation via Gβγ | Variable neurotransmitter release |
H₃Rs demonstrate spontaneous activity in the absence of agonists, observed in recombinant systems and native brain tissues. RAMH’s interaction with constitutively active receptors reveals complex pharmacology:
RAMH’s effects extend beyond monomeric H₃Rs due to receptor heteromerization:
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.:
CAS No.: 4337-12-6